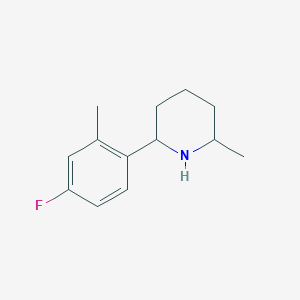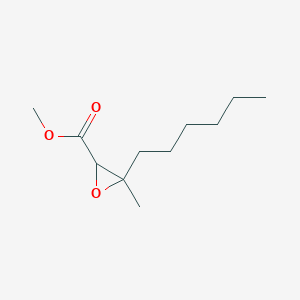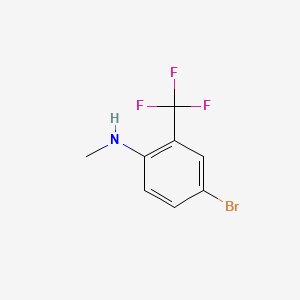amine hydrochloride](/img/structure/B13492740.png)
[(4-Bromo-2,5-difluorophenyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H8BrClF2N. This compound is characterized by the presence of bromine, fluorine, and a methylamine group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2,5-difluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-2,5-difluorotoluene.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamine group, forming (4-Bromo-2,5-difluorophenyl)methylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride depends on its specific application. In biochemical studies, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to changes in its function.
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
(4-Bromo-2,6-difluorophenyl)methylamine hydrochloride: Similar structure but with different fluorine substitution, leading to different reactivity and applications.
(4-Bromo-2,5-difluorophenyl)methylamine hydrochloride:
The uniqueness of (4-Bromo-2,5-difluorophenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H9BrClF2N |
|---|---|
Molekulargewicht |
272.52 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-difluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-2-8(11)6(9)3-7(5)10;/h2-3,12H,4H2,1H3;1H |
InChI-Schlüssel |
VUEIQTNRQDOHJG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1F)Br)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
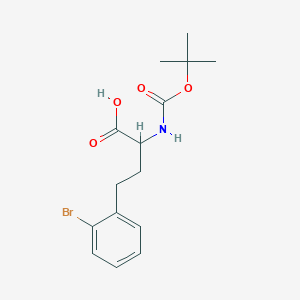

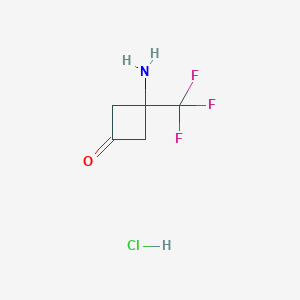

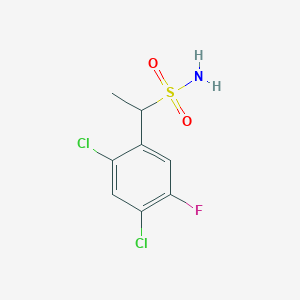
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
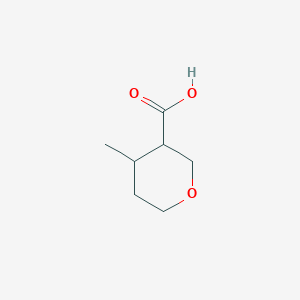
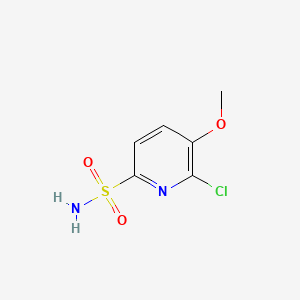
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
